2,2,3,6-Tetramethyloctane
Description
2,2,3,6-Tetramethyloctane (C₁₂H₂₆) is a branched alkane with methyl groups positioned at the 2nd, 2nd, 3rd, and 6th carbon atoms of an octane backbone. These variations significantly influence physical properties, chemical reactivity, and applications in fields such as metabolomics and industrial chemistry .
Properties
CAS No. |
62183-77-1 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,2,3,6-tetramethyloctane |
InChI |
InChI=1S/C12H26/c1-7-10(2)8-9-11(3)12(4,5)6/h10-11H,7-9H2,1-6H3 |
InChI Key |
YRSBZJIBIXVOME-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCC(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,6-Tetramethyloctane can be achieved through several methods, including:
Alkylation of Alkanes: One common method involves the alkylation of a suitable alkane precursor with methylating agents under controlled conditions.
Grignard Reactions: Another approach is the use of Grignard reagents, where a suitable alkyl halide is reacted with magnesium in the presence of an appropriate catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes using advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2,3,6-Tetramethyloctane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert it into simpler alkanes or other reduced forms.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) is often used for reduction.
Halogenating Agents: Chlorine (Cl2) or bromine (Br2) can be used for halogenation reactions.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Simpler alkanes.
Substitution: Halogenated derivatives such as chlorinated or brominated alkanes.
Scientific Research Applications
2,2,3,6-Tetramethyloctane has several applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a solvent for pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,3,6-Tetramethyloctane involves its interaction with molecular targets through hydrophobic interactions and van der Waals forces. These interactions can influence the compound’s solubility, reactivity, and overall behavior in different environments. The specific pathways and molecular targets depend on the context in which the compound is used, such as in chemical reactions or biological systems.
Comparison with Similar Compounds
Structural Isomers of Tetramethyloctane
The position of methyl groups in tetramethyloctane isomers determines their steric effects, boiling points, and biological interactions. Key isomers include:
*Molecular weight calculated based on analogs.
Physical and Chemical Properties
Volatility and Retention Indices :
- 2,3,6,7-Tetramethyloctane (CAS 52670-34-5) exhibited a retention index (KI) of 1009 and higher concentration (425.57 ± 6.09 ng/μL) compared to 2,2,7,7-Tetramethyloctane (414.62 ± 5.55 ng/μL), suggesting that asymmetric branching increases volatility .
- 2,2,4,4-Tetramethyloctane’s symmetrical structure likely results in higher boiling points and stability, making it suitable for calibration standards .
- Biological Relevance: 3,4,5,6-Tetramethyloctane is elevated in exhaled breath of breast and lung cancer patients, linked to oxidative stress and lipid peroxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
